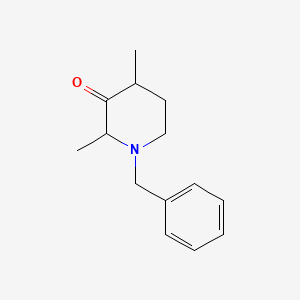

1-Benzyl-2,4-dimethylpiperidin-3-one

Description

The core structure of 1-Benzyl-2,4-dimethylpiperidin-3-one is a six-membered ring containing a nitrogen atom, which is characteristic of piperidine (B6355638). The "-one" suffix indicates the presence of a ketone functional group, in this case, at the third position of the ring. Further substitution includes a benzyl (B1604629) group attached to the nitrogen atom (position 1) and two methyl groups at positions 2 and 4. The presence and relative stereochemistry of these substituents can lead to various isomers, each with potentially unique chemical and physical properties.

Piperidinones are a class of organic compounds that feature a piperidine ring with a ketone group. The position of the ketone group can vary, leading to 2-piperidinones, 3-piperidinones, and 4-piperidinones. These structures serve as versatile building blocks in the synthesis of more complex molecules.

This compound is a specific derivative within this chemical space. Its key structural features are:

N-Benzyl Group: The benzyl group at the nitrogen atom is a common protecting group in organic synthesis. It is relatively stable but can be removed under specific conditions, allowing for further functionalization of the nitrogen.

3-Oxo Functionality: The ketone group at the third position is a reactive site that can participate in a variety of chemical transformations, such as reduction to an alcohol, reductive amination to an amine, or reaction with nucleophiles at the adjacent carbon atoms.

The combination of these features makes this compound a potentially valuable intermediate for the synthesis of novel, highly substituted piperidine derivatives.

Below is an interactive data table detailing the properties of related piperidinone compounds:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Benzyl-4-piperidone | C12H15NO | 189.25 |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | 218.34 |

| 2-Piperidinone | C5H9NO | 99.13 |

The synthesis of piperidinone derivatives has been an active area of research for many years. Early methods for the synthesis of N-substituted-4-piperidones, for instance, involved the Dieckmann condensation of diesters derived from the corresponding amine. chemicalbook.com More recent methods have focused on improving efficiency and scalability. For example, N-benzyl-4-piperidone can be synthesized from benzylamine (B48309) and acrylic esters. google.com Another approach involves the cyclization of primary amines with 1,5-dichloro-3-pentanone. google.com

The synthesis of 3-piperidinone derivatives, such as the core of this compound, has also been explored. A related compound, 1-benzyl-4-methylpiperidin-3-one, is a known intermediate in the preparation of pyrrolo[2,3-d]pyrimidine compounds which act as protein kinase inhibitors. chemicalbook.com The synthesis of this intermediate can be achieved through the oxidation of the corresponding alcohol. chemicalbook.com

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to known pharmaceutical intermediates suggests significant potential for academic and industrial research.

The primary research significance of this compound likely lies in its utility as a synthetic intermediate. For instance, the closely related compound, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases. chemdad.com The synthesis of this amine often proceeds from a ketone precursor, highlighting the importance of piperidinone intermediates.

Therefore, this compound could be a valuable starting material for the synthesis of novel, biologically active molecules. The presence of two methyl groups, in addition to the benzyl and ketone functionalities, allows for the exploration of structure-activity relationships in new drug candidates. Academic research could focus on:

The development of stereoselective synthetic routes to different isomers of this compound.

The use of this compound as a scaffold to create libraries of novel piperidine derivatives for biological screening.

The investigation of its chemical reactivity and the development of new synthetic methodologies based on its unique structure.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-benzyl-2,4-dimethylpiperidin-3-one |

InChI |

InChI=1S/C14H19NO/c1-11-8-9-15(12(2)14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |

InChI Key |

BTDSRZRPAVDUQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C(C1=O)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Benzyl 2,4 Dimethylpiperidin 3 One

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-Benzyl-2,4-dimethylpiperidin-3-one provides a logical framework for identifying potential starting materials and key bond disconnections. The target structure possesses a trisubstituted piperidinone core, and its synthesis can be approached by disconnecting the bonds that are most readily formed.

A primary disconnection can be made at the C2-N and C6-N bonds, suggesting a cyclization strategy. This leads to an open-chain amino diketone precursor. Further disconnection of this intermediate can be envisioned through a Mannich-type reaction, which is a powerful tool for the formation of β-amino carbonyl compounds. researchgate.net This approach would involve the condensation of three components: an amine, an aldehyde, and a ketone.

Specifically for this compound, the key precursors can be identified as benzylamine (B48309), propionaldehyde, and a suitable four-carbon carbonyl compound that can provide the C4-methyl and C3-oxo functionalities.

The synthesis of piperidinone scaffolds relies on a variety of readily available starting materials. These precursors are chosen based on the desired substitution pattern on the piperidine (B6355638) ring. Common classes of starting materials include:

Primary Amines: These serve as the nitrogen source for the piperidine ring. For the target molecule, benzylamine is the specified primary amine.

Aldehydes and Ketones: These carbonyl compounds are crucial for constructing the carbon framework of the piperidine ring, often through condensation reactions.

α,β-Unsaturated Carbonyl Compounds: These are frequently employed in Michael or aza-Michael additions for the formation of the piperidine ring.

Dicarbonyl Compounds: These can be used in cyclization reactions with amines to form the heterocyclic ring.

The selection of specific starting materials is dictated by the chosen synthetic strategy, as will be detailed in the subsequent sections.

Classical Synthetic Approaches to Substituted Piperidinones

The construction of the this compound ring system can be achieved through several classical synthetic methodologies. These approaches generally involve the formation of the piperidine ring through cyclization, often preceded by one or more condensation reactions.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as a ketone), an aldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, also known as a Mannich base. researchgate.net While traditionally used for the synthesis of acyclic amino ketones, this methodology can be extended to the one-pot synthesis of piperidinones.

In a plausible approach to this compound, a multi-component reaction could be envisioned involving benzylamine, propionaldehyde, and a suitable ketone enolate equivalent. The initial reaction would form a Mannich base, which could then undergo a subsequent cyclization.

A related approach involves the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine. This versatile reaction is a valuable tool in target-oriented synthesis and has been employed in the preparation of various piperidine and piperidinone-based drugs. researchgate.net

| Reaction Type | Reactants | Key Intermediate |

| Mannich Reaction | Benzylamine, Propionaldehyde, Ketone | β-Amino Ketone |

| Nitro-Mannich Reaction | Benzylamine, Propionaldehyde, Nitroalkane | β-Nitroamine |

The formation of the piperidine ring is a critical step in the synthesis of this compound. Several cyclization strategies can be employed, with the aza-Michael reaction being a particularly prominent method.

The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov In the context of piperidinone synthesis, an intramolecular aza-Michael reaction can be a highly effective strategy. mun.cantu.edu.sg This typically involves an amino-functionalized α,β-unsaturated ketone, which upon cyclization, forms the piperidine ring.

For the target molecule, a plausible precursor for an intramolecular aza-Michael cyclization would be an amino enone. This intermediate could potentially be formed from the initial Mannich-type condensation products. The cyclization can be promoted by either acid or base catalysis. mun.ca

| Cyclization Strategy | Precursor | Conditions |

| Intramolecular aza-Michael | Amino α,β-unsaturated ketone | Acid or Base Catalysis |

| Reductive Amination | Amino diketone | Reducing Agent |

Once the core piperidinone scaffold is assembled, further functional group transformations can be carried out to arrive at the final target molecule or to synthesize related derivatives. These transformations can include:

Reduction of the Ketone: The carbonyl group at the C3 position can be reduced to a hydroxyl group, leading to the corresponding piperidinol.

Alkylation/Arylation: The nitrogen atom of the piperidine ring can be further functionalized if a secondary amine is used in the initial synthesis.

Modification of Substituents: The methyl groups at C2 and C4 could potentially be introduced via alkylation of a suitable piperidinone precursor.

These transformations allow for the generation of a library of related compounds for further study.

Stereoselective and Stereospecific Synthesis

The presence of two stereocenters at the C2 and C4 positions in this compound means that the compound can exist as multiple stereoisomers (cis and trans diastereomers, and their respective enantiomers). The control of stereochemistry is a crucial aspect of modern organic synthesis, particularly for biologically active molecules.

The stereochemical outcome of the synthesis of 2,4-disubstituted piperidinones is often determined during the ring-forming cyclization step. The relative stereochemistry (cis or trans) of the substituents can be influenced by the reaction conditions and the nature of the catalyst.

For instance, in intramolecular aza-Michael reactions, the stereoselectivity of the cyclization can be influenced by thermodynamic and kinetic factors. The formation of a thermodynamically more stable chair-like transition state often dictates the stereochemical outcome.

Asymmetric synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved with excellent enantioselectivities using copper-catalyzed cyclizative aminoboration. nih.gov While this method applies to a different substitution pattern, it highlights the potential for developing catalytic enantioselective methods for the synthesis of chiral piperidinones. The development of stereoselective methods for the synthesis of both cis- and trans-fused tetrahydropyridine (B1245486) architectures has also been reported, showcasing the ability to control diastereoselectivity through ligand-controlled palladium catalysis. nih.gov

Future work in this area would likely focus on the development of organocatalytic or transition-metal-catalyzed asymmetric methods to control the absolute stereochemistry of the C2 and C4 positions in this compound.

| Stereocontrol Method | Approach | Potential Outcome |

| Diastereoselective Cyclization | Control of transition state geometry | Preferential formation of cis or trans isomer |

| Chiral Auxiliary | Use of a chiral group to direct stereochemistry | Enantiomerically enriched product |

| Asymmetric Catalysis | Chiral catalyst to induce enantioselectivity | Enantiomerically enriched product |

Strategies for Chiral Induction

Chiral induction is a powerful strategy where a chiral auxiliary is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. One of the most effective classes of chiral auxiliaries for this purpose is the Evans oxazolidinones. researchgate.netwikipedia.org These auxiliaries can be acylated and then subjected to stereoselective alkylation or Michael additions.

For the synthesis of a 2,4-disubstituted piperidinone, a potential strategy would involve the use of an Evans auxiliary attached to a suitable precursor. For instance, a β-amino ester fragment could be cyclized to form the piperidinone ring, with the stereocenters being set by diastereoselective reactions controlled by the auxiliary. A diversity-oriented synthesis approach has demonstrated the use of an Evans chiral auxiliary in a highly stereoselective Michael reaction with nitrostyrenes to generate intermediates that can be cyclized to form chiral piperidinones. researchgate.net This methodology provides a pathway to access structurally diverse and optically active nitrogen heterocycles. After the desired stereochemistry is established, the chiral auxiliary can be cleaved and recovered for reuse. santiago-lab.com

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Aldol (B89426) reactions, alkylations, Michael additions | High diastereoselectivity, predictable stereochemistry, recoverable. wikipedia.orgyoutube.com |

Diastereoselective and Enantioselective Syntheses

Modern synthetic chemistry offers a plethora of catalytic methods for the direct and efficient synthesis of chiral molecules. These can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Synthesis: Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a new one is being created. In the context of this compound, if one of the methyl groups is introduced first, its stereochemistry will influence the introduction of the second. Organocatalysis has emerged as a powerful tool for such transformations. For example, a domino Michael addition/aminalization process catalyzed by a chiral prolinol derivative can lead to the formation of polysubstituted piperidines with up to four contiguous stereocenters with excellent enantioselectivity. acs.org

Enantioselective Synthesis: Enantioselective catalysis involves the use of a chiral catalyst to convert a prochiral substrate into a chiral product. This is a highly atom-economical approach as it avoids the use of stoichiometric chiral auxiliaries. Several catalytic systems have been developed for the synthesis of chiral piperidines.

Transition-Metal Catalysis: Rhodium-catalyzed asymmetric hydrogenation of enamides has been shown to be an efficient route to enantioenriched 3-aminopiperidine derivatives, which are structurally related to the target molecule. x-mol.com Similarly, rhodium-catalyzed asymmetric [2+2+2] cycloadditions can provide access to polysubstituted piperidines with high enantioselectivity. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction has also been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. nih.govsnnu.edu.cn

Organocatalysis: Chiral phosphines have been used to catalyze the [4+2] annulation of imines with allenes, affording functionalized piperidine derivatives with very good stereoselectivity. acs.org Furthermore, organocatalytic asymmetric Michael additions are a cornerstone of asymmetric synthesis and can be employed to construct the piperidine core. scholaris.camdpi.combeilstein-journals.org For instance, the addition of a nucleophile to a suitably substituted α,β-unsaturated precursor, catalyzed by a chiral amine or thiourea (B124793) derivative, can set the stereochemistry at the C4 position, which can then direct the subsequent cyclization and introduction of the second methyl group.

Table 2: Examples of Catalytic Asymmetric Synthesis of Piperidine Derivatives

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Rhodium(I)/Chiral Ligand | [2+2+2] Cycloaddition | Access to polysubstituted piperidines with high enantioselectivity. nih.gov |

| Chiral Phosphine | [4+2] Annulation | Synthesis of functionalized piperidines with good stereoselectivity. acs.org |

Chiral Resolution Techniques for Enantiomer Isolation

When a stereoselective synthesis is not feasible or provides a mixture of enantiomers, chiral resolution offers a viable path to obtaining the pure enantiomers. This involves separating a racemic mixture into its constituent enantiomers.

Kinetic Resolution: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. This has been successfully applied to disubstituted piperidines. For instance, the catalytic kinetic resolution of 2,4-disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids in combination with achiral N-heterocyclic carbenes. nih.gov Another approach involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system of n-BuLi/sparteine. nih.govacs.org

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for chiral resolution. Lipases are particularly versatile enzymes for this purpose and have been used in the kinetic resolution of various chiral intermediates for pharmaceuticals. mdpi.com For example, Candida antarctica lipase (B570770) B (CAL-B) has been employed in the enzymatic resolution of trans-3-alkoxyamino-4-oxy-2-piperidones, yielding products with high enantiomeric excess. mdpi.com This method could potentially be adapted for the resolution of a racemic mixture of this compound or a suitable precursor.

Chromatographic Resolution: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. Racemic mixtures of 1,3-dimethyl-4-phenylpiperidines, which are structurally similar to the target compound, have been successfully resolved using high-performance liquid chromatography (HPLC) with cellulose-based chiral stationary phases. nih.gov

Table 3: Chiral Resolution Techniques

| Technique | Principle | Example Application |

|---|---|---|

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | Resolution of 2,4-disubstituted piperidines using chiral hydroxamic acids. nih.gov |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. | Lipase-mediated resolution of piperidinone derivatives. mdpi.commdpi.com |

Modern and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Catalytic methods are at the forefront of this movement due to their ability to promote reactions with high efficiency and selectivity, often under mild conditions.

Application of Green Chemistry Principles

The synthesis of N-substituted piperidones can be approached from a green chemistry perspective by choosing environmentally benign solvents, reducing the number of synthetic steps (e.g., through one-pot or tandem reactions), and maximizing atom economy. One-pot multi-component reactions are particularly attractive as they allow the construction of complex molecules like highly substituted piperidines from simple starting materials in a single operation, often with high efficiency and reduced waste generation. growingscience.com The use of water as a solvent, where possible, and the development of catalyst systems that can be recycled are also key aspects of green synthetic strategies.

Catalytic Approaches in Piperidinone Synthesis

As discussed, catalysis is central to the modern synthesis of chiral piperidinones. The development of novel catalysts continues to push the boundaries of efficiency and selectivity.

Transition-Metal Catalysis: Beyond the examples already mentioned, nickel-catalyzed reactions are also gaining prominence in the synthesis of chiral piperidines. These methods offer alternative reactivity and selectivity profiles compared to rhodium- or palladium-based systems.

Biocatalysis: The use of whole-cell or isolated enzymes (biocatalysis) is a rapidly growing area in organic synthesis. Chemo-enzymatic dearomatization of activated pyridines, for instance, provides a versatile and highly efficient route to stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This approach combines the advantages of chemical synthesis with the unparalleled selectivity of enzymes. Lipases, as mentioned, can also be used for the synthesis of piperidine derivatives through multicomponent reactions, offering a biocatalytic route to these important scaffolds.

The continuous development of these catalytic and sustainable methodologies will undoubtedly pave the way for more efficient and environmentally friendly syntheses of complex chiral molecules like this compound.

In-depth Analysis of this compound Reveals Data Scarcity

A comprehensive review of scientific literature and chemical databases indicates a significant lack of published experimental data for the specific compound this compound. While information is available for structurally related piperidine derivatives, detailed spectroscopic and crystallographic analyses for this particular molecule are not present in the public domain. This scarcity of information prevents a detailed discussion of its advanced structural elucidation and conformational analysis as requested.

The specific data required for a thorough examination, including high-resolution nuclear magnetic resonance (NMR) for stereochemical assignments, infrared (IR) and Raman spectroscopy for functional group vibrations, high-resolution mass spectrometry for molecular formula confirmation, and X-ray crystallography for solid-state structural analysis, remains uncharacterized in available research.

Without primary sources containing this experimental data, a scientifically accurate and informative article on the advanced structural elucidation and conformational analysis of this compound cannot be generated at this time. Further empirical research would be necessary to produce the specific spectroscopic and crystallographic findings required for such an analysis.

Advanced Structural Elucidation and Conformational Analysis of 1 Benzyl 2,4 Dimethylpiperidin 3 One

X-ray Crystallography for Solid-State Structural Analysis

Intermolecular Interactions and Crystal Packing

There is no published X-ray crystallographic data for 1-Benzyl-2,4-dimethylpiperidin-3-one. Consequently, a definitive analysis of its crystal packing and specific intermolecular interactions cannot be provided.

For related N-benzyl piperidinone structures, crystal packing is typically governed by a combination of van der Waals forces and, where applicable, weak C-H···O hydrogen bonds. The presence of the bulky benzyl (B1604629) and methyl groups would significantly influence the molecular packing to minimize steric hindrance. The aromatic benzyl group could potentially lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. However, the specific geometry and strength of these interactions are unknown without experimental data.

Conformational Dynamics and Energetics

A comprehensive analysis of the conformational dynamics and energetics for this compound has not been reported.

Analysis of Preferred Ring Conformations (e.g., Chair Conformation)

Substituted piperidine (B6355638) rings, analogous to cyclohexane, typically adopt a chair conformation to minimize angular and torsional strain. It is highly probable that this compound also preferentially exists in a chair conformation. Alternative conformations, such as boat or twist-boat, are generally higher in energy and would likely only be present as transient intermediates in any conformational equilibrium. Definitive experimental evidence from techniques like NMR spectroscopy, specifically coupling constant analysis, would be required to confirm the dominant ring conformation.

Influence of Substituents on Ring Puckering and Conformational Preference

The substituents on the piperidin-3-one (B1582230) ring—the N-benzyl group, the C2-methyl group, and the C4-methyl group—are expected to have a significant influence on the ring's puckering and the energetic preference for specific chair conformations.

N-Benzyl Group: The benzyl group on the nitrogen atom can adopt either an axial or equatorial position. Due to steric hindrance, an equatorial orientation is generally favored to avoid 1,3-diaxial interactions with the hydrogens on C2 and C6.

C2 and C4-Methyl Groups: The relative stereochemistry (cis or trans) of the methyl groups at the C2 and C4 positions is crucial. In a chair conformation, these substituents can also be either axial or equatorial. The thermodynamically most stable conformer would be the one that minimizes steric strain by placing the maximum number of bulky substituents in equatorial positions. For instance, a trans-configuration of the methyl groups might allow for a di-equatorial arrangement, which would be sterically favored over a cis-configuration that might force one methyl group into an axial position.

Without specific spectroscopic or computational data, the precise energetic differences between possible conformers and the exact nature of the ring puckering remain undetermined.

Conformational Equilibria in Solution

In solution, this compound would likely exist as an equilibrium mixture of different conformers. The position of this equilibrium would be dependent on the solvent and temperature. The primary equilibrium would be between the two possible chair conformers, which interconvert via a ring-flip process. The relative populations of these conformers would be dictated by the steric and electronic effects of the substituents.

Variable-temperature NMR studies would be the primary experimental method to probe this equilibrium. By analyzing changes in chemical shifts and coupling constants with temperature, it would be possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational exchange. However, such studies for this compound have not been published.

Reactivity Profile and Chemical Transformations of 1 Benzyl 2,4 Dimethylpiperidin 3 One

Nucleophilic and Electrophilic Reactions at the Piperidinone Core

The piperidinone core of 1-benzyl-2,4-dimethylpiperidin-3-one possesses carbons at the α- and β-positions relative to the nitrogen atom, which are susceptible to functionalization. Modern synthetic methods, such as photocatalysis, have enabled the regiodivergent functionalization of saturated N-heterocycles. nih.govchemrxiv.org These methods often proceed through the formation of a t-butyl carbamate (B1207046) (Boc)-stabilized iminium ion as a key intermediate, which can then lead to either α-hydroxylation or β-elimination, depending on the reaction conditions. nih.govchemrxiv.org This allows for the introduction of various functional groups, including alkyl, aryl, and heteroaryl moieties, at positions that are typically challenging to modify.

The carbons alpha to the carbonyl group (C2 and C4) are activated towards deprotonation, allowing for enolate formation. The resulting enolate can act as a nucleophile in various reactions. For instance, aldol (B89426) reactions with carbonyl compounds can be employed to construct new carbon-carbon bonds, leading to products with a 3-hydroxycarbonyl structure. nih.gov The stereoselectivity of such reactions can often be controlled, providing access to specific diastereomers. nih.gov While direct examples on this compound are not extensively documented, the principles of enolate chemistry are well-established for related piperidinone systems.

Transformations Involving the Ketone Functionality

The ketone at the C3 position is a key functional group that undergoes a wide range of characteristic reactions, including reductions and condensations to form imine-type derivatives.

The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-benzyl-2,4-dimethylpiperidin-3-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation.

Furthermore, the ketone can be converted into an amine through reductive amination. This powerful C-N bond-forming reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃), which are selective for the iminium ion over the ketone. masterorganicchemistry.comharvard.edu This one-pot procedure avoids the overalkylation issues often associated with direct alkylation of amines. masterorganicchemistry.com

A variety of amines can be used in this reaction, allowing for the introduction of diverse substituents at the 3-position of the piperidine (B6355638) ring. The general scheme for reductive amination is presented in the table below.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. R¹R²NH 2. NaBH₃CN or NaBH(OAc)₃ | 1-Benzyl-3-(N-R¹,R²-amino)-2,4-dimethylpiperidine | Reductive Amination |

The ketone group readily reacts with hydroxylamine (B1172632) (NH₂OH) or its salts to form the corresponding oxime, this compound oxime. ias.ac.injddtonline.info This condensation reaction is a standard method for the characterization and derivatization of ketones. The resulting oximes can exist as E/Z isomers, and their formation plays a significant role in medicinal chemistry. nih.gov

The oxime functionality itself is a versatile intermediate. It can be further derivatized, for example, by O-alkylation with alkyl halides to produce oxime ethers. nih.govmisuratau.edu.lynih.gov These reactions expand the chemical diversity of the piperidinone scaffold. Studies on related N-benzylpiperidin-4-one oximes have shown that these derivatives possess interesting biological activities. ias.ac.in

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Hydroxylamine hydrochloride, Base (e.g., Sodium Acetate) | This compound oxime | Oximation |

| This compound oxime | R-X (e.g., Benzyl (B1604629) bromide), Base (e.g., NaOH) | This compound O-alkyl/benzyl oxime | O-Alkylation |

Reactions at the N-Benzyl Moiety

The N-benzyl group is a common protecting group for secondary amines due to its stability and relatively straightforward removal. The primary reaction involving this moiety is its cleavage, known as debenzylation, to yield the corresponding secondary piperidine.

A widely used method for N-debenzylation is catalytic transfer hydrogenation. erowid.orgsciencemadness.org This technique employs a palladium catalyst, typically 10% palladium on carbon (Pd/C), and a hydrogen donor such as ammonium (B1175870) formate (B1220265) (HCOONH₄) or formic acid (HCOOH). erowid.orgresearchgate.net The reaction is generally carried out under neutral conditions and at reflux temperature in a solvent like methanol. erowid.org This method is often preferred over traditional high-pressure catalytic hydrogenation because it is experimentally simpler and can be more chemoselective. dicp.ac.cnorganic-chemistry.orgmdma.chrsc.org For instance, it has been shown to be compatible with various functional groups that might be sensitive to reduction under harsher conditions. researchgate.net

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 10% Pd/C, Ammonium Formate, Methanol | 2,4-Dimethylpiperidin-3-one | Catalytic Transfer Hydrogenation (N-Debenzylation) |

Derivatization Strategies for Analog Libraries

The this compound scaffold is an attractive starting point for the generation of chemical libraries for drug discovery and medicinal chemistry research. nih.govnih.gov Combinatorial chemistry and parallel synthesis techniques can be applied to rapidly produce a large number of structurally related compounds. wikipedia.orgvapourtec.com

One powerful strategy for derivatization involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the formation of carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org To apply this to the piperidinone scaffold, a handle such as a halide would need to be present on either the piperidine ring or the benzyl group. For example, if a bromo-substituted N-benzyl group is used, various aryl or heteroaryl groups can be introduced onto the aromatic ring via Suzuki coupling, significantly expanding the structural diversity of the library. nih.govacs.org

Furthermore, the functional groups introduced through the reactions described in previous sections serve as points for further diversification. The secondary amine obtained after debenzylation can be acylated, alkylated, or subjected to another round of reductive amination to introduce a wide array of N-substituents. The hydroxyl group from ketone reduction can be esterified or etherified. These multi-step synthetic sequences allow for a systematic exploration of the chemical space around the core piperidinone structure.

Synthesis of Fused Ring Systems and Heterocyclic Analogues

The piperidin-3-one (B1582230) core within this compound is a versatile building block for constructing annulated (fused) heterocyclic systems. The presence of the ketone functionality allows for participation in various multicomponent and cyclocondensation reactions to form bicyclic structures where a new ring is fused to the piperidine frame.

Gewald Three-Component Reaction for Thiophene (B33073) Annulation

One of the most effective methods for synthesizing fused 2-aminothiophenes is the Gewald reaction. wikipedia.orgorganic-chemistry.org This one-pot, three-component reaction involves the condensation of a ketone, an α-cyanoester (or related active methylene (B1212753) nitrile), and elemental sulfur, typically in the presence of a basic catalyst like morpholine (B109124) or triethylamine. wikipedia.orgmdpi.com

When applied to this compound, this reaction is expected to yield a piperidino[4,3-b]thiophene derivative. The reaction proceeds by combining the ketone with a nitrile containing an α-methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, and sulfur. The resulting fused system incorporates the piperidine nitrogen and the newly formed thiophene ring, a scaffold of interest in medicinal chemistry. nih.gov

| Starting Ketone | Active Methylene Nitrile | Product Class |

| This compound | Malononitrile | 2-Amino-3-cyanopiperidino[4,3-b]thiophene |

| This compound | Ethyl Cyanoacetate | 2-Amino-3-ethoxycarbonylpiperidino[4,3-b]thiophene |

Synthesis of Fused Pyrimidine (B1678525) Analogues

The synthesis of fused pyrimidine rings is a cornerstone of heterocyclic chemistry, as the pyrimidine motif is central to many biologically active molecules. gsconlinepress.com Cyclic ketones like this compound can serve as precursors to piperidino[3,4-d]pyrimidines. A common strategy involves a condensation reaction with a binucleophilic reagent such as guanidine (B92328), urea, or thiourea (B124793).

To facilitate this cyclization, the ketone is often first converted into a more reactive intermediate, such as a β-enaminone. This can be achieved by reacting the piperidinone with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting enaminone possesses the 1,3-dielectrophilic character required for cyclocondensation with guanidine, which provides the N-C-N unit to complete the pyrimidine ring.

| Ketone Precursor | Reagents | Fused Heterocyclic Product |

| This compound | 1. DMF-DMA 2. Guanidine HCl, Base | 2-Aminopiperidino[3,4-d]pyrimidine |

| This compound | 1. DMF-DMA 2. Thiourea, Base | 2-Mercaptopiperidino[3,4-d]pyrimidine |

| This compound | 1. DMF-DMA 2. Urea, Base | 2-Hydroxypiperidino[3,4-d]pyrimidine |

Mechanistic Investigations of Key Reactions

Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction has been a subject of study for decades and is understood to proceed through several key steps. wikipedia.org

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl group of the piperidinone and the active methylene compound (e.g., malononitrile). This step forms a stable α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct.

Sulfur Addition (Michael Addition): Elemental sulfur, likely acting as an S₈ ring, adds to the electron-deficient β-carbon of the Knoevenagel adduct. A thiolate intermediate is formed.

Cyclization and Tautomerization: The thiolate then attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a five-membered imine ring. A subsequent tautomerization of the imine to an enamine results in the final, stable aromatic 2-aminothiophene product. wikipedia.org

Mechanism of Fused Pyrimidine Synthesis

The formation of a fused pyrimidine ring from a cyclic ketone via an enaminone intermediate follows a logical cyclocondensation pathway.

Enaminone Formation: The piperidin-3-one reacts with DMF-DMA. The ketone's α-proton is abstracted, forming an enolate which then attacks the electrophilic carbon of the Vilsmeier-Haack type reagent derived from DMF-DMA. Elimination of dimethylamine (B145610) yields the vinylogous amide, or enaminone.

Nucleophilic Attack: Guanidine, a strong nucleophile, attacks the electrophilic β-carbon of the enaminone. This is the initial step of the condensation.

Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs. The second amino group of the guanidine moiety attacks the carbonyl carbon of the original piperidinone core.

Aromatization: The resulting bicyclic intermediate undergoes dehydration (loss of a water molecule) and tautomerization to yield the thermodynamically stable, aromatic fused pyrimidine ring system.

Theoretical and Computational Investigations of 1 Benzyl 2,4 Dimethylpiperidin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of a molecule, offering profound insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to describe its electronic properties. For 1-Benzyl-2,4-dimethylpiperidin-3-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find its lowest energy conformation. nih.gov

The piperidin-3-one (B1582230) ring is expected to adopt a stable chair conformation to minimize angular and torsional strain. researchgate.net In this conformation, the substituents—the benzyl (B1604629) group on the nitrogen (N1), the methyl group at C2, and the methyl group at C4—will orient themselves to reduce steric hindrance. It is predicted that the bulky N-benzyl group and the C4-methyl group would preferentially occupy equatorial positions. The orientation of the C2-methyl group depends on the relative stereochemistry (cis or trans isomers), but an equatorial position is generally favored to minimize steric clashes.

Theoretical calculations performed on analogous 2,6-disubstituted piperidin-4-one derivatives provide representative data for expected geometric parameters. nih.gov These studies confirm the stability of the chair conformation and provide insights into the bond lengths and angles that would be expected for this compound.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Piperidones Data is illustrative and based on calculations of similar structures.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length (Ring) | ~1.47 Å |

| N-CH₂ (Benzyl) Bond Length | ~1.48 Å |

| C-C-N Bond Angle (Ring) | ~111° |

| C-N-C Bond Angle (Ring) | ~112° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the benzyl group and the nitrogen atom, which are the most electron-rich parts of the molecule. Conversely, the LUMO is likely centered on the carbonyl group (C=O), as it is the most electrophilic site. The HOMO-LUMO energy gap provides insight into the molecule's potential to participate in charge-transfer interactions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Values are illustrative, based on DFT calculations of related benzyl and piperidone derivatives.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

From these energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. deeporigin.com The MEP map is plotted onto the molecule's electron density surface, with colors indicating different electrostatic potential values.

Typically, red regions signify the most negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent the most positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas indicate intermediate or neutral potential. researchgate.net

In an MEP map of this compound, the most negative region (red) would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The most positive regions (blue) would likely be located around the hydrogen atoms, particularly those attached to the piperidine (B6355638) ring and the benzyl group's methylene (B1212753) bridge. The aromatic ring of the benzyl group would show a region of moderate negative potential due to its π-electron cloud. This map is invaluable for predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the motion of atoms and molecules over time. This technique is essential for exploring conformational flexibility and the influence of the environment, such as a solvent, on molecular structure. mdpi.com

The conformational landscape of this compound is primarily defined by the flexibility of the piperidine ring and the rotation of its substituents. The piperidine ring can undergo a "chair flip," converting one chair conformation into another. However, due to the bulky equatorial substituents, the energy barrier for this inversion would be significant, and the molecule is expected to reside predominantly in its lowest-energy chair conformation.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. rsc.org MD simulations in explicit solvent environments (e.g., water, methanol, or chloroform) are used to study these effects. researchgate.net The solvent can stabilize or destabilize certain conformations through interactions like hydrogen bonding and dipole-dipole interactions. bohrium.com

Structure-Activity Relationship (SAR) and Molecular Interaction Studies (In silico/In vitro, Non-clinical)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, in silico and in vitro non-clinical studies would be pivotal in elucidating its potential as a bioactive agent.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a ligand with a protein of interest.

For this compound, molecular docking simulations could be employed to investigate its interaction with a variety of biological macromolecules. The N-benzylpiperidine scaffold is a common motif in compounds targeting central nervous system receptors and various enzymes.

Potential Biological Targets and Simulated Interactions:

Dopamine (B1211576) Receptors (e.g., D2): N-benzylpiperidine derivatives have been studied as ligands for dopamine receptors. mdpi.com Docking studies of this compound into the D2 receptor's binding site could reveal key interactions. It is plausible that the benzyl group engages in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the receptor's active site. The protonated nitrogen of the piperidine ring could form a crucial salt bridge with an acidic residue, such as aspartic acid. mdpi.com

Acetylcholinesterase (AChE): The benzylpiperidine moiety is also a known pharmacophore in acetylcholinesterase inhibitors. researchgate.net Docking simulations might indicate that the benzyl group of this compound binds to the peripheral anionic site (PAS) of AChE, while the piperidine ring interacts with the catalytic active site (CAS).

Farnesyltransferase (FTase): Piperidine analogs have been investigated as FTase inhibitors. nih.gov In silico analysis could explore the binding of this compound to FTase, where the piperidine core and its substituents could form hydrogen bonds and van der Waals interactions with the enzyme's active site residues.

The following interactive table illustrates hypothetical docking scores and key interactions of this compound with various potential biological targets, based on findings for analogous compounds.

| Target Protein | PDB ID | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Dopamine D2 Receptor | 6CM4 | -8.5 | ASP114, PHE390, TRP386 | Salt Bridge, π-π Stacking, Hydrophobic |

| Acetylcholinesterase | 4EY7 | -9.2 | TRP286, TYR337, PHE338 | π-π Stacking, Cation-π, Hydrogen Bond |

| Farnesyltransferase | 1JCQ | -7.8 | TYR361, HIS248, ARG202 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes, extrapolated from studies on similar compounds. It does not represent experimentally validated results for this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties, represented by molecular descriptors. A statistically significant QSAR model can be used to predict the activity of newly designed compounds.

For this compound, a QSAR study would involve synthesizing a library of related derivatives with variations at the benzyl ring, the piperidine ring, and the methyl groups. The biological activity of these compounds would then be determined through in vitro assays.

Key Molecular Descriptors and Their Potential Influence:

A QSAR model for derivatives of this compound would likely incorporate a combination of electronic, steric, and hydrophobic descriptors.

Electronic Descriptors: Parameters such as Hammett constants (σ) for substituents on the benzyl ring could be crucial. Electron-withdrawing or electron-donating groups could modulate the electronic density of the aromatic ring, influencing its interaction with target proteins.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) could account for the size and shape of the substituents. The position and stereochemistry of the methyl groups on the piperidine ring would significantly impact the molecule's conformation and how it fits into a binding pocket.

The following interactive table presents a hypothetical QSAR dataset for a series of this compound analogs, illustrating the relationship between molecular descriptors and biological activity.

| Compound | R1 (para-substituent on Benzyl) | logP | Molar Refractivity (MR) | Electronic Parameter (σp) | Hypothetical IC50 (µM) |

| 1 | H | 3.5 | 65.2 | 0.00 | 5.2 |

| 2 | Cl | 4.2 | 70.3 | 0.23 | 2.8 |

| 3 | OCH3 | 3.4 | 69.8 | -0.27 | 7.5 |

| 4 | NO2 | 3.6 | 70.0 | 0.78 | 1.5 |

| 5 | CH3 | 4.0 | 70.0 | -0.17 | 4.1 |

Note: This table contains hypothetical data for illustrative purposes to demonstrate the principles of a QSAR study. The IC50 values are not based on experimental measurements for these specific compounds.

A resulting QSAR equation might take the form of:

log(1/IC50) = β0 + β1(logP) + β2(MR) + β3(σp)

Where the coefficients (β) would be determined by statistical analysis, indicating the positive or negative contribution of each descriptor to the biological activity. Such a model would be invaluable for the rational design of more potent and selective analogs of this compound.

Exploration of Molecular Interactions and Mechanisms Mechanistic Focus

In Vitro Studies of Molecular Target Engagement by Analogs

The engagement of small molecules with biological targets such as enzymes and receptors is a critical first step in eliciting a biological response. Studies on compounds structurally similar to 1-Benzyl-2,4-dimethylpiperidin-3-one have revealed interactions with key enzymes and receptors, suggesting potential areas of activity for the compound .

Enzyme Inhibition Assays of Piperidinone and N-Benzylpiperidine Derivatives

Derivatives of piperidinone and N-benzylpiperidine have been investigated for their inhibitory effects on various enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. acgpubs.orgresearchgate.net For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their ability to inhibit these enzymes. acgpubs.org

One of the most potent derivatives against AChE was found to be 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, with an IC50 value of 12.55 µM. acgpubs.org Another compound from the same series, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, demonstrated the best anti-BuChE activity with an IC50 of 17.28 µM and acted as a dual inhibitor of both cholinesterases. acgpubs.org These findings highlight the potential of the N-benzylpiperidinone scaffold to interact with and inhibit cholinesterases. The inhibitory activities were determined using a modified Ellman's colorimetric method. acgpubs.org

Furthermore, other N-benzylpiperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov For example, compounds designated as d5 and d10 exhibited inhibitory activity against both enzymes, with IC50 values for AChE of 6.89 μM and 3.22 μM, respectively. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected N-Benzylpiperidine Analogs

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 |

| d5 (N-benzylpiperidine derivative) | AChE | 6.89 |

This table presents data on analogs of this compound.

Receptor Binding Studies of Piperidine (B6355638) Derivatives

The piperidine moiety is a common scaffold in ligands for various receptors, including sigma (σ) receptors. acs.org Sigma receptors, which are divided into σ1 and σ2 subtypes, are involved in a range of cellular functions and are considered therapeutic targets for neurological disorders. acs.orgrsc.org

Radioligand binding assays have been employed to determine the affinity of piperidine derivatives for sigma receptors. unict.it For example, a series of piperidine and piperazine-based derivatives were evaluated for their affinity at σ1 and σ2 receptors using [3H]-(+)-PTZ and [3H]-1,3-di-(2-tolyl)guanidine (DTG) as radioligands, respectively. unict.it Certain N-methyl piperidine derivatives demonstrated strong to moderate affinity for the σ1 receptor, with Ki values ranging from 0.54 to 108 nM. unict.it The structural features of the piperidine ring and its substituents play a crucial role in determining the affinity and selectivity for sigma receptor subtypes. unict.it

Another study on phenoxyalkylpiperidines highlighted that a 4-methyl substituent on the piperidine ring can confer optimal interaction with the σ1 subtype. uniba.it This suggests that the methyl groups in this compound could influence its receptor binding profile.

Mechanistic Elucidation of Observed Molecular Phenomena in Analogs

Understanding how a molecule binds to its target and the subsequent downstream effects is fundamental to elucidating its mechanism of action. Molecular modeling and in vitro cellular assays on analogous compounds provide a window into these processes.

Binding Modes and Interaction Specificity with Biological Receptors or Enzymes in Analogs

Molecular docking studies on N-benzylpiperidine derivatives have shed light on their binding modes within the active sites of enzymes like AChE. The N-benzylpiperidine fragment is known to interact with the catalytic active site (CAS) of the AChE enzyme, which can lead to stronger interactions. acgpubs.org For some dual inhibitors, the N-benzylpiperidine moiety is predicted to bind to the CAS, while other parts of the molecule interact with the peripheral anionic site (PAS) of AChE. nih.gov

In the context of sigma receptors, the piperidine moiety is a critical structural element for dual histamine (B1213489) H3 and σ1 receptor activity. acs.org Molecular modeling studies have been used to identify the putative protein-ligand interactions responsible for the high affinity of certain piperidine derivatives. acs.org For σ1 receptor ligands, computational studies have helped to understand the binding mode within the receptor's binding pocket, revealing crucial amino acid residues that interact with the ligand. rsc.org

Investigation of Downstream Molecular Pathways (in vitro) of Analogs

While direct evidence for the effect of this compound on downstream molecular pathways is absent, studies on related compounds offer potential insights. For instance, N-benzylpiperidine derivatives that inhibit HDAC and AChE have shown promising neuroprotective activities in PC-12 cells. nih.gov Furthermore, some of these compounds have demonstrated activities in scavenging free radicals, metal chelating, and inhibiting Aβ aggregations in vitro, all of which are relevant pathways in the context of neurodegenerative diseases. nih.gov

Structure-Mechanism Relationships at a Molecular Level in Analogs

The relationship between the chemical structure of a molecule and its biological mechanism is a cornerstone of medicinal chemistry. For N-benzylpiperidine and piperidinone derivatives, several structural features have been identified as being important for their activity.

The presence and position of substituents on the benzyl (B1604629) and piperidine rings significantly influence the inhibitory potency and selectivity towards cholinesterases. acgpubs.org For example, the introduction of a lipophilic environment at certain positions can be favorable for AChE-inhibitory activity. acgpubs.org The N-benzyl group itself is a key pharmacophoric feature for interaction with the CAS of AChE. acgpubs.org

In the case of sigma receptor ligands, the substitution pattern on the piperidine ring is critical for affinity and selectivity. As mentioned, a methyl group at the 4-position of the piperidine ring has been shown to be optimal for σ1 receptor interaction. uniba.it The nature of the linker between the piperidine ring and other aromatic moieties also plays a significant role in determining the binding affinity.

Applications as Chemical Probes for Biological Systems

Following a comprehensive search of scientific literature, no specific research findings or detailed data could be identified regarding the application of "this compound" as a chemical probe for biological systems. The current body of published research does not appear to contain studies detailing its molecular interactions, mechanisms of action in a biological context, or its use to investigate biological processes.

While research exists for structurally related N-benzyl piperidine derivatives, the strict focus on "this compound" as per the requirements of this article prevents the inclusion of information on these other compounds. researchgate.netnih.gov Therefore, a data table on its research findings as a chemical probe cannot be generated at this time due to the absence of available data.

Further research would be necessary to determine if "this compound" has potential as a chemical probe and to elucidate its interactions and mechanisms within biological systems.

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic approaches to substituted piperidones often rely on classical methods that may lack efficiency or stereocontrol. Future research could focus on developing more advanced, stereoselective synthetic strategies for 1-Benzyl-2,4-dimethylpiperidin-3-one. The presence of two stereocenters (C2 and C4) makes the control of diastereoselectivity a key challenge.

Promising methodologies include the adaptation of modern catalytic processes. For instance, the asymmetric hydrogenation of corresponding pyridinium (B92312) salt precursors using chiral transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) could provide a direct route to specific stereoisomers. nih.govwhiterose.ac.uk Another avenue is the use of organocatalysis for enantioselective intramolecular aza-Michael reactions, which has proven effective for the synthesis of other substituted piperidines. nih.govrsc.org Exploring multicomponent reactions, where key structural elements are assembled in a single step, could also lead to more efficient and atom-economical syntheses. ajchem-a.com

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Hydrogenation | High enantioselectivity, direct access to chiral piperidines. whiterose.ac.uk | Catalyst expense, optimization for specific substrate. |

| Organocatalytic Cyclization | Metal-free conditions, operational simplicity. rsc.org | Catalyst loading, achieving high diastereoselectivity. |

| Multicomponent Reactions | High efficiency, rapid assembly of molecular complexity. ajchem-a.com | Control of multiple stereocenters, reaction optimization. |

| Intramolecular Amination | Formation of C-N bond and ring simultaneously. nih.gov | Requires pre-functionalized linear precursors. |

Advanced Spectroscopic Studies for Dynamic Molecular Behavior

The conformational dynamics of the piperidin-3-one (B1582230) ring are crucial to its chemical reactivity and potential biological interactions. While standard spectroscopic methods like ¹H and ¹³C NMR confirm the basic structure, advanced techniques are needed to probe its dynamic behavior.

Future studies should employ variable-temperature NMR (VT-NMR) to investigate the kinetics of the chair-chair ring inversion. This would allow for the determination of the energetic barrier between the two chair conformers and establish the thermodynamic preference for axial or equatorial positioning of the methyl and benzyl (B1604629) substituents. wikipedia.org Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations to definitively assign the relative stereochemistry and elucidate the preferred conformational state in solution. nih.govresearchgate.net Comparing these experimental findings with computational models would offer a comprehensive understanding of the molecule's three-dimensional structure and flexibility.

Integration with Flow Chemistry and Automation in Synthesis

Translating the synthesis of this compound from traditional batch processing to continuous flow chemistry presents a significant opportunity for process optimization and scalability. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety. mdpi.comunimi.it

A potential flow synthesis could involve pumping a solution of the precursors through a heated reactor column packed with a heterogeneous catalyst (e.g., for a hydrogenation or cyclization step). mdpi.comresearchgate.net This approach minimizes handling of hazardous reagents and allows for safe operation at elevated temperatures and pressures, often drastically reducing reaction times from hours to minutes. mdpi.com Furthermore, integrating automated purification systems downstream could enable a fully autonomous "synthesis-to-pure-product" platform, facilitating rapid library generation of related analogues for screening purposes. unimi.it

| Parameter | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Slow, inefficient, potential for hotspots. | Rapid, highly efficient, precise temperature control. |

| Safety | Handling of large volumes of reagents, risk of thermal runaway. | Small reaction volumes, enhanced safety profile. mdpi.com |

| Scalability | Difficult, often requires re-optimization. | Straightforward, achieved by extending run time. |

| Reaction Time | Typically hours to days. | Potentially minutes. mdpi.com |

Computational Design of Advanced Derivatives with Tuned Molecular Properties

Computational chemistry provides powerful tools for the rational design of novel derivatives of this compound with tailored properties. By modifying substituents on the benzyl ring or at other positions on the piperidone core, molecular characteristics can be fine-tuned for specific applications.

Density Functional Theory (DFT) calculations can be employed to predict geometric parameters, electronic properties (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies), and spectroscopic signatures of hypothetical derivatives. tandfonline.comresearchgate.net For drug discovery applications, molecular docking simulations can predict the binding affinity and orientation of designed analogues within the active site of a target protein. nih.govnih.govmdpi.com This in silico approach allows for the prioritization of a smaller, more promising set of candidate molecules for synthesis, saving considerable time and resources. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating computed molecular descriptors with experimentally determined biological activity. researchgate.net

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies. tandfonline.com | Predicting reactivity, interpreting spectroscopic data. |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding stability. nih.gov | Understanding dynamic behavior in a biological environment. |

| Molecular Docking | Binding pose, binding affinity (scoring). nih.gov | Virtual screening, lead compound identification. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity. nih.gov | Early assessment of drug-likeness. |

Exploration of New Molecular Targets and Pathways for Mechanistic Understanding

The piperidine (B6355638) scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in drugs targeting a wide array of biological systems. ajchem-a.comnih.gov Derivatives have shown activity as inhibitors of enzymes like acetylcholinesterase (AChE) and dipeptidyl peptidase IV (DPP4), as well as ligands for various central nervous system receptors. nih.govnih.gov

A crucial future direction is to screen this compound and a library of its rationally designed derivatives against a diverse panel of biological targets. This could uncover entirely new pharmacological activities. Should a significant bioactivity be identified, subsequent mechanistic studies would be essential. Techniques such as thermal shift assays, isothermal titration calorimetry, or surface plasmon resonance could confirm direct binding to a protein target. Further cellular assays would then be necessary to elucidate the downstream effects and understand its mechanism of action within biological pathways.

Role as a Building Block in Complex Molecule Synthesis and Methodology Development

Beyond its own potential applications, this compound is a valuable chiral building block for the synthesis of more complex molecules. The ketone functionality serves as a handle for a wide range of transformations, including olefination, reduction to the corresponding alcohol, and reductive amination to introduce new functional groups. youtube.com

The stereochemically defined piperidone core can be used as a scaffold to construct intricate polycyclic systems or as a starting point for the total synthesis of natural products. For example, stereoselective addition of organometallic reagents to the carbonyl group could generate tertiary alcohols, which can participate in subsequent cyclization reactions. The compound could also be employed in the development of new synthetic methodologies, where its well-defined structure serves as a model system for testing the stereoselectivity and efficiency of novel chemical transformations. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.